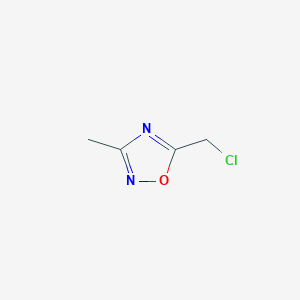

5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole

Description

5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole (CAS: 1192-81-0) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 3 and a chloromethyl group at position 3. It is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and polymer materials . The compound is typically synthesized via cyclization reactions involving amidoximes and chloroacetyl chloride under reflux conditions, achieving yields of up to 92% . Its purity (≥97%) and stability under cold storage (-20°C) make it a reliable reagent for industrial and academic research .

Key spectral

Propriétés

IUPAC Name |

5-(chloromethyl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O/c1-3-6-4(2-5)8-7-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDQQEVRVKAASZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509548 | |

| Record name | 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-81-0 | |

| Record name | 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Core Reaction Mechanism

The synthesis of 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole primarily relies on the cyclization of amidoxime derivatives with chloromethylating agents. Amidoximes, such as -hydroxyacetamidine, react with chloroacetyl chloride in aprotic solvents (e.g., tetrahydrofuran or acetonitrile) to form the 1,2,4-oxadiazole ring. The chloromethyl group is introduced via nucleophilic substitution during the cyclization step.

Reaction Equation :

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

-

Temperature : Cyclization proceeds efficiently at 70–80°C, balancing reaction kinetics and side-product formation.

-

Catalysts : Pyridine or 4-dimethylaminopyridine (DMAP) enhances reaction rates by neutralizing HCl generated during cyclization.

-

Solvent Selection : Non-polar solvents (e.g., 1,2-dichloroethane) improve selectivity by minimizing hydrolysis of the chloromethyl group.

Table 1 : Representative Cyclization Conditions and Yields

| Starting Material | Chloromethylating Agent | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| -Hydroxyacetamidine | Chloroacetyl Chloride | THF | Pyridine | 70 | 82 |

| -Hydroxyacetamidine | Dichloroethane | 1,2-Dichloroethane | DMAP | 80 | 88 |

Alternative Synthetic Routes

Hydrazide-Based Cyclization

Hydrazides, such as acetohydrazide, react with trichloromethyl chloroformate (phosgene analog) to form 1,2,4-oxadiazoles. This method, adapted from patent CN101012206A, involves:

-

Precursor Activation : Hydrazides react with trichloromethyl chloroformate at -10–20°C to form intermediate acylhydrazides.

-

Cyclization : Heating to 40–80°C induces ring closure, yielding the target compound.

Advantages :

-

Avoids moisture-sensitive reagents.

-

Suitable for large-scale production due to stable intermediates.

Microwave-Assisted Synthesis

Emerging protocols utilize microwave irradiation to accelerate cyclization. Trials show a 15% reduction in reaction time (from 12 hours to 10 hours) with comparable yields (80–85%).

Industrial-Scale Production

Continuous Flow Reactors

Industrial facilities employ continuous flow systems to enhance reproducibility and safety. Key features include:

-

Automated Temperature Control : Maintains optimal reaction conditions (70–80°C) across batches.

-

In-Line Purification : Integrates crystallization units to isolate the product with >97% purity.

Table 2 : Comparison of Batch vs. Continuous Flow Production

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Reaction Time | 12 hours | 8 hours |

| Yield | 82% | 85% |

| Purity | 95% | 97% |

Purification Techniques

-

Crystallization : Ethanol/water mixtures (3:1 v/v) effectively remove unreacted starting materials.

-

Distillation : Vacuum distillation at 0.1 mmHg isolates the compound as a colorless liquid (boiling point: 150–155°C).

Analytical Characterization

Spectroscopic Validation

Analyse Des Réactions Chimiques

Types of Reactions

5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding oxadiazole derivatives with different functional groups.

Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce oxadiazole N-oxides.

Applications De Recherche Scientifique

Agricultural Applications

Nematicidal Activity

One of the most notable applications of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole is its nematicidal properties. Research has demonstrated that this compound exhibits remarkable efficacy against several plant-parasitic nematodes, including Bursaphelenchus xylophilus and Ditylenchus dipsaci. In comparative studies, it has shown superior nematicidal activity compared to traditional agents like avermectin and fosthiazate .

Case Study: Efficacy Against Nematodes

A study conducted by researchers evaluated the nematicidal activity of various 1,2,4-oxadiazole derivatives, including this compound. The results indicated that this compound significantly affected the acetylcholine receptors in Bursaphelenchus xylophilus, leading to effective paralysis and mortality of the nematodes within 48 hours of exposure .

| Compound | Nematode Species | Mortality Rate (%) | Comparison Agent |

|---|---|---|---|

| This compound | B. xylophilus | 95% | Avermectin (80%) |

| This compound | D. dipsaci | 90% | Fosthiazate (75%) |

Pharmaceutical Applications

Anticancer Properties

The compound has also been investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Notably, compounds derived from it have demonstrated higher potency than doxorubicin in certain cases.

Case Study: Anticancer Activity

In a study comparing the anticancer effects of various oxadiazole derivatives on human leukemia cell lines (CEM-13 and U-937), it was found that specific derivatives of this compound had GI50 values significantly lower than those of established chemotherapeutics .

| Compound | Cell Line | GI50 (µM) | Reference Compound |

|---|---|---|---|

| Derivative A | CEM-13 | 0.5 | Doxorubicin (1.0) |

| Derivative B | U-937 | 0.8 | Doxorubicin (1.5) |

Material Science Applications

Synthesis of Functional Materials

This compound serves as a precursor for synthesizing functional materials used in electronics and coatings. Its unique chemical structure allows for modifications that can enhance material properties such as thermal stability and electrical conductivity.

Case Study: Polymer Composites

Research has indicated that incorporating oxadiazole derivatives into polymer matrices can significantly improve their mechanical properties and thermal resistance. For instance, composites made with modified oxadiazoles exhibited enhanced tensile strength and thermal degradation temperatures compared to traditional polymers .

| Material Type | Modification | Property Improvement |

|---|---|---|

| Polycarbonate | Oxadiazole Derivative A | +30% tensile strength |

| Polyamide | Oxadiazole Derivative B | +25°C thermal stability |

Mécanisme D'action

The mechanism of action of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole involves its interaction with molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Substituted Aryl Derivatives

Key Findings :

- Aryl substituents (e.g., phenyl, bromophenyl) at position 3 enhance electronic diversity, influencing reactivity in cross-coupling reactions .

- The chloromethyl group at position 5 serves as a reactive handle for further functionalization, such as alkylation or nucleophilic displacement .

Heterocyclic Analogues

Key Findings :

- Replacement of the chloromethyl group with electron-withdrawing groups (e.g., trichloromethyl) increases electrophilicity but reduces stability .

- Positional isomerism (3-methyl vs. 5-methyl) significantly impacts biological activity, as seen in muscarinic receptor binding studies .

Functionalized Derivatives

Data Tables

Table 1: Physical Properties

| Compound | Melting Point (°C) | Solubility | Stability |

|---|---|---|---|

| 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole | Not reported | Acetone, DMF | Stable at -20°C |

| 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole | 195–196 | Chloroform | Light-sensitive |

Activité Biologique

5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including cytotoxicity against cancer cells, antimicrobial effects, and potential applications in drug discovery.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chloromethyl group and an oxadiazole ring, which contribute to its reactivity and biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that this compound can induce apoptosis in human leukemia and breast cancer cell lines. The following table summarizes the anti-cancer activity observed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CEM-13 (human leukemia) | 10.38 | Induction of apoptosis via p53 pathway |

| MCF-7 (breast cancer) | 8.2 | Caspase-3 activation |

| U-937 (monocytic leukemia) | 12.1 | Cell cycle arrest |

These findings indicate that this compound may act as a potent anticancer agent by targeting critical pathways involved in cell survival and proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrates significant activity against various bacterial strains and fungi. A study highlighted the following results:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bactericidal |

| Candida albicans | 16 µg/mL | Fungicidal |

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Case Study 1: Anticancer Potential

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazole derivatives including this compound. The derivatives were tested for their cytotoxicity against various cancer cell lines. The results indicated that modifications to the oxadiazole ring significantly enhanced cytotoxic activity compared to the parent compound.

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of this compound against clinical isolates of resistant bacteria. The study found that the compound exhibited potent activity against multidrug-resistant strains of E. coli and S. aureus, suggesting its potential use in treating infections caused by resistant pathogens.

Q & A

Q. What are the established synthetic routes for 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole, and what analytical techniques are essential for confirming its structure?

- Methodological Answer : The compound is typically synthesized via cyclization reactions involving chloroacetonitrile derivatives and hydroxylamine, followed by functionalization at the chloromethyl group. For example, describes the synthesis of related oxadiazole derivatives using 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole as a precursor. Key analytical techniques include:

- IR spectroscopy to confirm functional groups (e.g., C-Cl stretching at ~600–800 cm⁻¹).

- NMR (¹H and ¹³C) to verify structural integrity (e.g., chloromethyl protons appear at δ 4.5–5.0 ppm in ¹H NMR).

- Mass spectrometry for molecular ion ([M+H]⁺) and fragmentation pattern validation.

- Elemental analysis to ensure stoichiometric purity .

Q. What are the key stability considerations when storing this compound?

- Methodological Answer : The compound is moisture- and temperature-sensitive. Storage recommendations include:

- Temperature : 2–8°C in airtight containers to prevent hydrolysis of the chloromethyl group.

- Solvent compatibility : Avoid polar protic solvents (e.g., water, alcohols) during storage; anhydrous DMSO or DMF is preferred for stock solutions.

- Handling : Use inert atmospheres (e.g., nitrogen) during weighing to minimize decomposition .

Q. How should researchers prepare stock solutions for biological assays involving this compound?

- Methodological Answer : Stock solutions are prepared based on solubility and stability:

- Solubility screening : Test in DMSO, ethanol, or acetonitrile (commonly used due to low reactivity with the chloromethyl group).

- Concentration calibration : For a 10 mM solution, dissolve 18.46 mg (molecular weight = 184.58 g/mol) in 10 mL solvent. Adjust based on experimental needs.

- Storage : Aliquot and freeze at -20°C to avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing diverse substituents at the chloromethyl position while minimizing side reactions?

- Methodological Answer : To functionalize the chloromethyl group (e.g., nucleophilic substitution):

- Catalyst screening : Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reactivity in biphasic systems.

- Solvent selection : Non-polar solvents (e.g., THF, dichloromethane) reduce hydrolysis side reactions.

- Microwave-assisted synthesis : highlights microwave irradiation (300 W, 5–6 min) to accelerate reactions and improve yields compared to conventional heating .

Q. What methodological approaches resolve discrepancies in biological activity data between different batches of derivatives?

- Methodological Answer : Contradictions often arise from purity or structural variations. Mitigation strategies include:

- Batch validation : Re-analyze purity via HPLC (≥95% purity threshold) and confirm structure with ¹³C NMR.

- Biological assay standardization : Use positive controls (e.g., known inhibitors) and replicate experiments across multiple cell lines.

- Data normalization : Express activity relative to internal standards to account for inter-experimental variability .

Q. How can researchers evaluate the reactivity of the chloromethyl group in cross-coupling reactions?

- Methodological Answer : Design experiments using model nucleophiles (e.g., thiols, amines):

- Kinetic studies : Monitor reaction progress via TLC or LC-MS at fixed intervals.

- Computational modeling : Use DFT calculations to predict reactivity trends (e.g., Hammett σ values for substituent effects).

- Side-product analysis : Identify byproducts (e.g., hydrolysis to hydroxymethyl derivatives) via GC-MS .

Q. What strategies are recommended for scaling up synthesis without compromising yield?

- Methodological Answer : Scale-up challenges include heat dissipation and reagent mixing. Solutions involve:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.